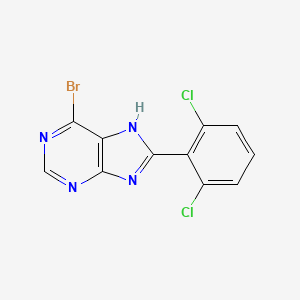

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-(2,6-dichlorophenyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrCl2N4/c12-9-8-11(16-4-15-9)18-10(17-8)7-5(13)2-1-3-6(7)14/h1-4H,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHQYGWOXFTDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrCl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277146 | |

| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-56-6 | |

| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a synthetic heterocyclic compound belonging to the purine class of molecules. Purine analogs are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as anticancer agents and kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside a discussion of the anticipated biological activities and potential experimental approaches based on the broader family of substituted purines.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical properties have been identified.

| Property | Value | Source |

| CAS Number | 1227958-56-6 | [1][2] |

| Molecular Formula | C₁₁H₅BrCl₂N₄ | [1] |

| Molecular Weight | 343.99 g/mol | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Further experimental determination of physical properties such as melting point, boiling point, and solubility in various solvents is required for a complete chemical profile.

Synthesis and Experimental Protocols

The following generalized workflow illustrates a potential synthetic approach based on established purine chemistry.

References

Technical Guide: Elucidation of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation, synthesis, and potential biological significance of the novel heterocyclic compound, 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. This document details a plausible synthetic route, predicted analytical data for structural confirmation, and explores its likely mechanism of action as a potential therapeutic agent based on established knowledge of structurally related purine analogues.

Molecular Structure and Properties

This compound is a synthetic purine derivative characterized by a bromine substituent at the C6 position and a 2,6-dichlorophenyl group at the C8 position of the purine core.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1227958-56-6 | [1][2] |

| Molecular Formula | C₁₁H₅BrCl₂N₄ | [1] |

| Molecular Weight | 343.99 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Predicted Spectroscopic Data for Structural Elucidation

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | N9-H (imidazole) |

| ~8.8 | s | 1H | C2-H (purine) |

| ~7.8 - 7.6 | m | 3H | C3'-H, C4'-H, C5'-H (aryl) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C4 (purine) |

| ~153 | C2 (purine) |

| ~151 | C8 (purine) |

| ~145 | C6 (purine) |

| ~136 | C2', C6' (aryl C-Cl) |

| ~132 | C4' (aryl) |

| ~130 | C1' (aryl) |

| ~129 | C3', C5' (aryl) |

| ~120 | C5 (purine) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment | Note |

| ~343.9, 345.9, 347.9 | [M+H]⁺ | Characteristic isotopic pattern for one bromine and two chlorine atoms. |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via a well-established route in purine chemistry: the condensation and cyclization of a substituted 4,5-diaminopyrimidine with an appropriate benzaldehyde.

Workflow for Synthesis:

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of 8-arylpurines.[4]

Step 1: Synthesis of this compound

-

Reaction Setup: To a solution of 6-bromo-4,5-diaminopyrimidine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add 2,6-dichlorobenzaldehyde (1.2 mmol).

-

Catalyst and Oxidant: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 mmol), to the mixture. An oxidizing agent, for example, sodium metabisulfite or air, is often used to facilitate the cyclization.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

-

Purification: Collect the crude product by filtration, wash with water, and then purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Potential Biological Activity and Signaling Pathway

Substituted purines are well-documented as potent inhibitors of various protein kinases, particularly Cyclin-Dependent Kinases (CDKs). The structural features of this compound, specifically the substitutions at the C6 and C8 positions, suggest it is a strong candidate for a CDK inhibitor, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

A likely target for this compound is the CDK2/Cyclin E complex , which plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of this complex can lead to cell cycle arrest and apoptosis in cancer cells.

Hypothesized Signaling Pathway Inhibition:

References

- 1. 1227958-56-6|this compound|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine (CAS 1227958-56-6)

A comprehensive review of available data on the synthesis, potential biological activities, and relevant signaling pathways of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a halogenated purine derivative.

Abstract

This compound is a synthetic purine derivative characterized by a bromine substituent at the 6-position and a 2,6-dichlorophenyl group at the 8-position of the purine core. While this specific compound is commercially available as a research chemical, a thorough review of scientific literature and patent databases reveals a significant lack of published in-depth studies on its biological activity, mechanism of action, and specific signaling pathway involvement. However, the structural features of this molecule, namely the substituted purine core, suggest potential interactions with biological targets such as protein kinases and purinergic receptors. This guide aims to provide a comprehensive overview of the available chemical data for this compound and to contextualize its potential biological relevance based on the activities of structurally similar purine analogues.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 1227958-56-6 |

| Molecular Formula | C₁₁H₅BrCl₂N₄ |

| Molecular Weight | 343.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

| SMILES | C1=CC(=C(C(=C1)Cl)C2=NC3=C(N=CN3)C(=N2)Br)Cl |

| InChI Key | Not readily available |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, the synthesis of structurally related 8-aryl-6-halopurines generally proceeds through a common synthetic pathway. A plausible synthetic route is outlined below, based on established purine chemistry.

Hypothetical Synthetic Workflow

Caption: Plausible synthetic route for this compound.

Experimental Protocol (General Procedure)

Step 1: Bromination of 6-chloropurine

A solution of 6-chloropurine in a suitable solvent (e.g., acetic acid or DMF) would be treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to afford 8-bromo-6-chloropurine. The reaction mixture would typically be stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

Step 2: Palladium-Catalyzed Cross-Coupling

The resulting 8-bromo-6-chloropurine would then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable 2,6-dichlorophenylboronic acid or 2,6-dichlorophenyltrialkylstannane derivative. This reaction would be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (for Suzuki coupling) in an appropriate solvent system (e.g., dioxane/water or toluene). The reaction would be heated to reflux until the starting materials are consumed.

Step 3: Purification

The final product, this compound, would be purified from the reaction mixture using standard techniques such as column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Due to the absence of specific biological data for this compound, its potential biological activities can be inferred from the extensive research on other substituted purine analogues. The purine scaffold is a common feature in many biologically active molecules, and its derivatives are known to interact with a variety of protein targets.

Kinase Inhibition

The purine ring system is a well-established scaffold for the development of protein kinase inhibitors. Many kinase inhibitors mimic the adenine moiety of ATP, the natural substrate for kinases. The substitutions at the 6 and 8 positions of the purine ring in this compound could confer selectivity and potency towards specific kinases.

Potential Target Kinases:

-

Cyclin-Dependent Kinases (CDKs): Numerous purine derivatives have been developed as inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.

-

Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are crucial in cellular signaling and are often implicated in cancer and inflammatory diseases. Purine-based inhibitors have shown activity against various tyrosine kinases.

Hypothesized Signaling Pathway Involvement:

Caption: Hypothetical inhibition of growth factor and cell cycle signaling pathways by a purine analogue.

Purinergic Receptor Modulation

Purinergic receptors are a family of receptors that are activated by purines such as ATP and adenosine. They are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The structural similarity of this compound to endogenous purines suggests it could potentially act as an agonist or antagonist at these receptors.

Potential Purinergic Receptor Targets:

-

P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors that are activated by adenosine.

-

P2X Receptors: These are ligand-gated ion channels that are activated by ATP.

-

P2Y Receptors: These are G protein-coupled receptors that are activated by ATP, ADP, UTP, and UDP.

Hypothesized Purinergic Signaling Modulation:

Caption: Hypothetical modulation of purinergic signaling pathways by a purine analogue.

Future Directions

To fully elucidate the biological role and therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

In vitro biological screening: The compound should be screened against a broad panel of protein kinases and purinergic receptors to identify potential biological targets.

-

Cell-based assays: Functional assays in relevant cell lines are needed to determine the compound's effects on cell proliferation, apoptosis, and other cellular processes.

-

Mechanism of action studies: Once a primary target is identified, further studies will be required to elucidate the precise mechanism of action.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogues will help to optimize potency and selectivity.

Conclusion

This compound is a halogenated purine derivative with potential for biological activity based on its structural similarity to known kinase inhibitors and purinergic receptor modulators. While there is currently a lack of specific data for this compound, this guide provides a framework for understanding its potential applications and outlines a path for future research. The synthesis is feasible through established chemical methods, and its purine core represents a promising scaffold for the development of novel therapeutic agents. Further experimental investigation is crucial to unlock the full potential of this and related compounds in drug discovery and development.

Unveiling the Potential of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Overview for Drug Discovery Professionals

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the biological activity of the synthetic purine derivative, 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific biological activity data for this compound. It is primarily cataloged as a chemical intermediate for the synthesis of more complex molecules. However, the structural motifs present in this molecule, namely the 8-arylpurine core, are of significant interest in medicinal chemistry. Purine analogs with substitutions at the C6 and C8 positions are well-established as modulators of various biological targets, particularly protein kinases. This document serves to summarize the potential biological relevance of this compound based on the known activities of structurally related compounds and to provide a hypothetical framework for its future investigation.

Introduction: The Prominence of the Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and clinically approved drugs. Its unique heterocyclic structure provides a versatile scaffold for the design of compounds that can interact with a wide array of biological targets. Derivatives of purine are known to exhibit a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and antifungal properties.

The compound this compound belongs to the class of 8-arylpurines. The introduction of an aryl group at the C8 position and a halogen at the C6 position are common strategies in the development of kinase inhibitors. The halogen at the 6-position can serve as a leaving group for further chemical modification or as a key interaction point within a protein's binding site.

Current State of Knowledge for this compound

As of the date of this report, there is no specific quantitative biological data (e.g., IC50, EC50, Ki) or detailed experimental studies published in peer-reviewed journals for this compound. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. Patent literature occasionally includes this molecule within large combinatorial libraries for the potential synthesis of active pharmaceutical ingredients, but without disclosing specific biological testing results for this particular entity.

Inferred Biological Potential Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of structurally similar compounds.

Cyclin-Dependent Kinase (CDK) Inhibition

Substituted purines are a well-known class of cyclin-dependent kinase (CDK) inhibitors. For instance, derivatives of 6-(3-chloroanilino)purine have been synthesized and evaluated for their inhibitory effects on CDK2 and CDK4.[1] The 8-aryl substitution in the target compound could enhance binding affinity and selectivity for various kinase targets.

Heat Shock Protein 90 (Hsp90) Inhibition

Derivatives of 8-arylmethyl-9H-purin-6-amine are recognized as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.[2] The 8-(2,6-dichlorophenyl) group in the compound of interest could potentially occupy the ATP-binding pocket of Hsp90.

Anticancer Activity

Numerous 6,8,9-trisubstituted purine analogs have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[3] The combination of a halogenated purine core and a dichlorinated phenyl ring suggests that this compound could be investigated for its potential as an anticancer agent.

Hypothetical Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following workflow represents a standard procedure in early-stage drug discovery.

Figure 1. A hypothetical experimental workflow for the biological characterization of this compound.

Detailed Methodologies for Key Experiments

-

Primary Kinase Panel Screening: The compound would be screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases. The activity of each kinase would be measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay (e.g., Z'-LYTE™). The percentage of inhibition relative to a control (e.g., DMSO) would be calculated.

-

NCI-60 Human Tumor Cell Line Screen: The compound would be tested against the National Cancer Institute's panel of 60 human tumor cell lines. The cells would be incubated with the compound over a range of concentrations for 48 hours. The endpoint would be the measurement of cell viability using the sulforhodamine B (SRB) assay. The results would be reported as the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill).

-

IC50 Determination: For any confirmed "hits" from the primary screens, dose-response curves would be generated. The compound would be serially diluted and incubated with the target enzyme or cell line. The resulting data would be fitted to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis: To investigate the effect on a specific signaling pathway, cells would be treated with the compound at various concentrations and for different durations. Cell lysates would be prepared, and proteins would be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and its phosphorylated forms.

Representative Signaling Pathway: CDK-Mediated Cell Cycle Progression

Given the prevalence of purine derivatives as CDK inhibitors, the following diagram illustrates a simplified CDK-regulated signaling pathway that could be a potential target for this compound.

Figure 2. A simplified diagram of the CDK-mediated G1/S cell cycle transition, a potential target pathway for purine-based inhibitors.

Conclusion and Future Directions

While specific biological data for this compound remains elusive in the public domain, its chemical structure is suggestive of potential activity against key drug targets, particularly protein kinases. This compound represents an attractive starting point for a medicinal chemistry campaign. The immediate future direction for this molecule should be its systematic evaluation through broad screening platforms as outlined in this guide. The results of such screens will be pivotal in determining whether this purine derivative holds promise as a lead compound for the development of novel therapeutics. Researchers are encouraged to use the hypothetical frameworks provided herein to guide their investigations into the biological properties of this and related compounds.

References

- 1. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

An examination of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the compound 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. While the purine scaffold is a well-established pharmacophore in drug discovery, leading to the development of numerous therapeutic agents, detailed biological data for this particular substituted purine is not publicly available.

Extensive searches of scientific databases and literature provide vendor information for the procurement of this compound, but do not yield any studies detailing its molecular targets, the signaling pathways it may modulate, or its specific biological effects.

General Context of Substituted Purines

Purine analogs are a broad class of compounds with diverse biological activities. They are known to interact with a variety of biological targets, often by mimicking endogenous purines such as adenine and guanine. This mimicry allows them to interfere with numerous cellular processes.

Potential Areas of Activity for Purine Analogs:

-

Kinase Inhibition: Many substituted purines have been identified as potent inhibitors of protein kinases. The purine ring can occupy the ATP-binding site of kinases, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and survival. This has been a particularly fruitful area in the development of anticancer therapies.

-

Anticancer Agents: Due to their ability to interfere with DNA and RNA synthesis and to inhibit key signaling pathways, numerous purine derivatives have been investigated and developed as cytotoxic agents for cancer treatment.

-

Purinergic Receptor Modulation: The purinergic signaling system, which includes P1 (adenosine) and P2 (ATP/ADP) receptors, is another major target for purine-based compounds. These receptors are involved in a wide array of physiological processes, and their modulation can have therapeutic effects in various diseases.

-

Enzyme Inhibition: Beyond kinases, purine analogs can inhibit other enzymes that utilize purine-based substrates, such as those involved in purine metabolism.

While these general activities of purine derivatives are well-documented, it is crucial to note that the specific substitutions on the purine ring are critical determinants of a compound's biological activity and target selectivity. The bromo and dichlorophenyl substitutions on this compound will confer unique physicochemical properties that dictate its specific interactions with biological macromolecules.

Future Directions

To elucidate the mechanism of action of this compound, a systematic investigation would be required. This would typically involve:

-

High-Throughput Screening: Screening the compound against a broad panel of biological targets, such as a kinase panel or a receptor panel, to identify potential interactions.

-

Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as cell viability, apoptosis, and cell cycle progression in different cell lines.

-

Target Identification and Validation: Following the identification of a potential target, further biochemical and biophysical assays would be necessary to confirm the interaction and determine its functional consequences.

-

Structural Biology: Co-crystallization of the compound with its target protein could provide detailed insights into the binding mode and the molecular basis of its activity.

Without such dedicated studies, any discussion of the mechanism of action of this compound remains speculative.

Conclusion

As of the current date, there is no publicly available scientific literature that details the mechanism of action, molecular targets, or signaling pathways of this compound. Therefore, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed. The information presented here provides a general context for the potential biological activities of substituted purines, but it should not be extrapolated to this specific, uncharacterized compound. Further experimental investigation is required to determine its pharmacological profile.

Unveiling the Therapeutic Potential of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Guide to its Presumed Targets

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the biological targets of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is not publicly available. This guide synthesizes information from closely related 6,8-disubstituted and 8-arylpurine analogs to infer its likely molecular targets and mechanism of action. All quantitative data and experimental protocols are derived from studies on these analogous compounds and should be considered representative.

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. The specific analog, this compound, belongs to a class of substituted purines that have garnered significant interest for their potential as kinase inhibitors. The presence of a bulky, electron-withdrawing 2,6-dichlorophenyl group at the 8-position and a bromine atom at the 6-position suggests a targeted interaction with the ATP-binding pocket of specific protein kinases. Based on extensive research on analogous compounds, the primary potential targets of this compound are Cyclin-Dependent Kinases (CDKs).

Primary Inferred Targets: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Numerous studies have demonstrated that purine derivatives, particularly those with substitutions at the C2, C6, and C8 positions, can act as potent and selective CDK inhibitors.[3][4][5]

The 8-aryl substitution, as seen in the compound of interest, is a common feature in many potent CDK inhibitors. This moiety often occupies a hydrophobic pocket within the kinase domain, contributing to the inhibitor's affinity and selectivity.

Quantitative Data on Analogous CDK Inhibitors

To provide a quantitative perspective on the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 values) of several structurally related 6,8-disubstituted purine analogs against various CDKs.

| Compound Analogue | Target CDK | IC50 (µM) | Reference Compound |

| Roscovitine | CDK2 | ~0.7 | N/A |

| 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine | CDK2 | - | Roscovitine |

| [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] (4h) | CDK2 | 0.3 | Roscovitine |

| Purine Analogues | CDK1/2 | Varies | O6-cyclohexylmethylguanine derivatives |

Table 1: Inhibitory concentration (IC50) values of representative purine-based CDK inhibitors. Note that these are analogous compounds, and the activity of this compound may vary.

Signaling Pathway

The primary signaling pathway likely modulated by this compound is the CDK-mediated cell cycle regulation pathway. By inhibiting CDKs, the compound would interfere with the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and potentially apoptosis.

Experimental Protocols

The identification and characterization of the targets of a novel purine derivative would typically involve a series of biochemical and cell-based assays.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on the activity of a panel of purified kinases.

Methodology:

-

Reagents: Recombinant human CDK enzymes (e.g., CDK2/Cyclin A), a suitable substrate peptide (e.g., Histone H1), ATP, and the test compound (this compound) at various concentrations.

-

Procedure: a. The kinase, substrate, and test compound are pre-incubated in an assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

- Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

- Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.

- Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of the test compound. c. The plates are incubated for a specified period (e.g., 72 hours). d. Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Methodology:

-

Procedure: a. Cells are treated with the test compound at its GI50 concentration for a defined period (e.g., 24 or 48 hours). b. Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). c. The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to identify any accumulation in a specific phase, which would indicate cell cycle arrest.

Experimental Workflow

The discovery and validation of a novel kinase inhibitor typically follows a structured workflow.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that its primary targets are within the Cyclin-Dependent Kinase family. The provided data on analogous compounds, along with the outlined experimental protocols and workflows, offer a robust framework for initiating the investigation of this promising molecule. Further biochemical and cell-based studies are imperative to definitively identify its specific CDK targets, elucidate its precise mechanism of action, and evaluate its therapeutic potential as an anticancer agent.

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a literature review and technical guide compiled from available scientific data. The specific compound 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a sparsely documented molecule. Therefore, this guide draws heavily on data from closely related purine analogues to provide insights into its potential synthesis, biological activity, and mechanisms of action. All data presented should be interpreted within this context.

Introduction

Purine analogues are a cornerstone of medicinal chemistry, with numerous derivatives developed as antiviral, anticancer, and immunosuppressive agents. The strategic substitution on the purine core allows for the fine-tuning of their biological activity. This guide focuses on the potential profile of this compound, a molecule combining a halogenated purine scaffold with a sterically hindered dichlorophenyl moiety. Such a substitution pattern suggests potential interactions with various biological targets, particularly protein kinases, which are often implicated in proliferative diseases. This document aims to provide a comprehensive overview of the available information and inferred knowledge surrounding this compound and its close chemical relatives.

Chemical and Physical Properties (Predicted)

Due to the lack of specific experimental data for this compound, the following properties are predicted based on its structure and data from similar compounds.

| Property | Value |

| CAS Number | 1227958-56-6 |

| Molecular Formula | C₁₁H₅BrCl₂N₄ |

| Molecular Weight | 371.99 g/mol |

| Appearance | Predicted to be a solid |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial synthesis of an 8-(2,6-dichlorophenyl)purine intermediate, followed by bromination at the 6-position. This strategy avoids potential complications of performing a Suzuki coupling on a 6,8-dihalopurine where selectivity might be an issue.

General Experimental Protocol for Suzuki-Miyaura Coupling of 8-Bromo-6-chloropurine

This protocol is adapted from methodologies reported for the synthesis of 8-arylpurines.[1][2]

-

Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-6-chloro-9H-purine (1.0 eq), 2,6-dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Bromination of a Purine Ring

This protocol is based on general methods for the bromination of purine scaffolds.[3]

-

Reaction Setup: Dissolve the 8-(2,6-dichlorophenyl)-6-chloro-9H-purine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Biological Activity and Quantitative Data

While no specific biological data for this compound has been reported, the biological activities of structurally related 8-arylpurines and compounds containing a dichlorophenyl moiety provide valuable insights. Many 8-arylpurine derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer.[4] The dichlorophenyl group is a common substituent in bioactive molecules, often enhancing potency through hydrophobic and electronic interactions with target proteins.[3][5]

Cytotoxic and Kinase Inhibitory Activities of Related Purine Analogues

The following table summarizes the in vitro activities of several 8-arylpurine and related heterocyclic compounds against various cancer cell lines and protein kinases. This data suggests that the title compound may also exhibit cytotoxic and/or kinase inhibitory properties.

| Compound/Analogue | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives | Huh7, HCT116, MCF7 | Ranged from 1.5 to >100 µM | [6] |

| 2-phenol-4,6-dichlorophenyl-pyridines | Topoisomerase I and IIα | Potent inhibition | [3] |

| C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives | CDK2 | IC₅₀ as low as 0.3 µM | [7] |

| 2-chloropurine arabinonucleosides with chiral amino acid amides at C6 | U937 (human acute myeloid leukemia) | IC₅₀ of 16 µM for a serine derivative | [8] |

Potential Signaling Pathway Involvement

Given that many 8-arylpurines function as kinase inhibitors, a likely mechanism of action for this compound, should it possess biological activity, would be the modulation of kinase-driven signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10][11][12][13]

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of purine chemistry. Based on the extensive literature on related analogues, it is plausible to hypothesize that this compound could be synthesized through a sequential Suzuki-Miyaura coupling and bromination strategy. Furthermore, the presence of the 8-(2,6-dichlorophenyl) moiety suggests that it may exhibit biological activity, potentially as a kinase inhibitor targeting pathways such as the MAPK cascade. The data and protocols presented in this guide, derived from closely related compounds, provide a solid foundation for future research into the synthesis and biological evaluation of this specific purine derivative. Further experimental investigation is warranted to elucidate the precise chemical and biological properties of this compound and to determine its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. vjoncology.com [vjoncology.com]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and Synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and a plausible synthetic route for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a heterocyclic compound of interest in medicinal chemistry. While a specific seminal publication detailing its initial discovery is not prominently available in the public domain, its structural features strongly suggest its development in the context of kinase inhibitor research, a field where the purine scaffold is a well-established pharmacophore. This document outlines a detailed, scientifically grounded synthetic pathway, complete with experimental protocols, quantitative data, and characterization details. Furthermore, it explores the potential biological context of this molecule, including its putative role in modulating cellular signaling pathways.

Introduction and Discovery Context

The purine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous endogenous molecules and synthetic drugs. The discovery and development of substituted purines have been driven by their ability to mimic adenosine triphosphate (ATP) and interact with the ATP-binding sites of a wide range of enzymes, particularly protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the design of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The title compound, this compound, belongs to the class of 8-arylpurines. The introduction of an aryl group at the C8 position and a halogen at the C6 position of the purine scaffold are common strategies to enhance potency and modulate selectivity for specific kinase targets. The 2,6-dichlorophenyl moiety is a frequently employed substituent in kinase inhibitors, known to often occupy hydrophobic pockets within the enzyme's active site. Although the specific discovery of this molecule is not widely documented, it is logical to surmise that it emerged from structure-activity relationship (SAR) studies aimed at optimizing purine-based kinase inhibitors.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a multi-step process commencing with the construction of the purine core via the Traube purine synthesis, followed by functionalization at the C6 and C8 positions. The key steps are outlined below:

-

Traube Purine Synthesis: Condensation of a substituted diaminopyrimidine with an appropriate one-carbon source to form the purine ring.

-

Halogenation: Introduction of a bromine atom at the C6 position.

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of a dihalopurine intermediate with 2,6-dichlorophenylboronic acid to introduce the C8-aryl group.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

Table 1: Reactants and Reagents for Synthesis

| Step | Reactant/Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1 | 4,5-Diamino-6-chloropyrimidine | 1579-14-2 | C₄H₅ClN₄ | 144.57 | Starting Material |

| 1 | Formic Acid | 64-18-6 | CH₂O₂ | 46.03 | Cyclizing Agent |

| 2 | 2,6-Dichloropurine | 5451-40-1 | C₅H₂Cl₂N₄ | 189.01 | Intermediate |

| 2 | N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| 3 | 6,8-Dibromopurine | 10075-47-5 | C₅H₂Br₂N₄ | 277.91 | Intermediate |

| 3 | 2,6-Dichlorophenylboronic acid | 100033-27-6 | C₆H₅BCl₂O₂ | 190.82 | Coupling Partner |

| 3 | Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |

| 3 | Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 | Base |

| 3 | Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |

| 3 | Ethanol | 64-17-5 | C₂H₆O | 46.07 | Solvent |

| 3 | Water | 7732-18-5 | H₂O | 18.02 | Solvent |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₅BrCl₂N₄ |

| Molecular Weight | 343.99 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 14.1 (s, 1H, NH), 8.6 (s, 1H, H2), 7.8-7.6 (m, 3H, Ar-H) (Predicted) |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 155.1, 152.9, 149.8, 145.2, 136.4, 132.1, 131.5, 129.3, 124.7 (Predicted) |

| Mass Spectrometry (ESI+) | m/z 342.89 [M+H]⁺ (Calculated for C₁₁H₅⁷⁹Br³⁵Cl₂N₄) |

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropurine

This protocol is adapted from established Traube purine synthesis procedures.

-

To a round-bottom flask equipped with a reflux condenser, add 4,5-diamino-6-chloropyrimidine (10.0 g, 69.2 mmol).

-

Add 98% formic acid (50 mL) to the flask.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and pour it into ice-water (200 mL).

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,6-dichloropurine.

Step 2: Synthesis of 6,8-Dibromopurine

This protocol is based on standard bromination procedures for purines.

-

Suspend 2,6-dichloropurine (assumed from previous step, theoretically 13.1 g, 69.2 mmol) in glacial acetic acid (100 mL) in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) (13.6 g, 76.1 mmol, 1.1 equivalents) portion-wise to the suspension while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water (300 mL).

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to afford 6,8-dibromopurine.

Step 3: Synthesis of this compound

This protocol is a representative Suzuki-Miyaura cross-coupling reaction.

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6,8-dibromopurine (5.0 g, 18.0 mmol), 2,6-dichlorophenylboronic acid (4.1 g, 21.6 mmol, 1.2 equivalents), and sodium carbonate (5.7 g, 54.0 mmol, 3.0 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (1.04 g, 0.9 mmol, 5 mol%).

-

Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

-

Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Putative Biological Context and Signaling Pathways

The structural motifs present in this compound strongly suggest its potential as a kinase inhibitor. The purine core acts as a scaffold that can fit into the ATP-binding pocket of kinases. The 8-(2,6-dichlorophenyl) group can engage in hydrophobic and van der Waals interactions, while the 6-bromo substituent can be a key interaction point or a handle for further chemical modification to improve potency and selectivity.

Many signaling pathways are driven by kinases, and inhibitors with this type of structure could potentially modulate pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or pathways involving cyclin-dependent kinases (CDKs), all of which are crucial in cell proliferation, survival, and differentiation.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide has provided a detailed and scientifically plausible pathway for the synthesis of this compound. While the specific discovery history of this compound remains to be fully elucidated in public literature, its structure strongly aligns with contemporary strategies in the design of kinase inhibitors. The provided synthetic protocols, based on well-established chemical transformations, offer a practical approach for its preparation in a laboratory setting. The potential for this molecule to interact with key cellular signaling pathways underscores the importance of further investigation into its biological activities and therapeutic potential. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in the synthesis and exploration of novel purine-based compounds.

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine as a Kinase Inhibitor: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not currently provide specific data on the kinase inhibitory activity of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. This guide, therefore, presents information on structurally related 6-halo- and 8-aryl-substituted purine analogs to provide insights into the potential of this compound class as kinase inhibitors. The data and methodologies described herein are based on these related compounds and should be interpreted as a general framework for research and development in this area.

Introduction

Purine analogs have emerged as a significant class of compounds in the development of kinase inhibitors.[1] Their structural resemblance to the endogenous ATP (adenosine triphosphate) molecule allows them to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a focal point of modern drug discovery.

The substitution pattern on the purine core is crucial for both the potency and selectivity of these inhibitors. Halogen substitutions at the C6 position and the introduction of aryl groups at the C8 position have been shown to significantly influence the biological activity of purine derivatives. The specific compound, this compound, combines these features, suggesting its potential as a kinase inhibitor. The bromine at the C6 position can serve as a leaving group for further chemical modification or contribute to binding interactions, while the bulky, electron-withdrawing 2,6-dichlorophenyl group at the C8 position can confer selectivity and potency by interacting with specific amino acid residues in the kinase active site.

Synthesis of Substituted Purine Analogs

The synthesis of 6-halo-8-aryl-9H-purines typically involves a multi-step process. A general synthetic route often starts with a commercially available purine derivative, which is then halogenated and subsequently coupled with an appropriate aryl partner.

A plausible synthetic pathway for compounds like this compound could involve the bromination of a suitable purine precursor followed by a Suzuki-Miyaura cross-coupling reaction to introduce the 2,6-dichlorophenyl group at the C8 position.

Caption: General Synthetic Workflow for 8-Aryl-6-Halopurines

Kinase Inhibitory Activity of Structurally Related Purines

While specific data for this compound is unavailable, studies on other substituted purines demonstrate their potential as potent kinase inhibitors. The following table summarizes the inhibitory activities of some representative 2, 6, 8, and 9-substituted purine analogs against various cyclin-dependent kinases (CDKs).

| Compound ID | Substituents | Target Kinase | IC50 (µM) |

| 4h | 2-(2-hydroxymethyl-4-hydroxypyrrolidyl), 6-(3-chloroanilino), 9-isopropyl | CDK2 | 0.3[2] |

| Roscovitine | 2-(R)-(1-ethyl-2-hydroxyethylamino), 6-benzylamino, 9-isopropyl | CDK2 | ~0.6 |

This table is for illustrative purposes and showcases the activity of related substituted purines, not the title compound.

Experimental Protocols

General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase. It measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation reaction. A higher luminescence signal corresponds to greater inhibition.[3]

Materials:

-

Kinase of interest (e.g., CDK2/cyclin A)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., this compound) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Plate Preparation: Add a small volume of the diluted compound solution to the wells of the 384-well plate. Include a DMSO-only control (vehicle control).

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

Add the kinase reaction mixture to the wells containing the test compound.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection:

-

Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Kinase Inhibition Assay Workflow

Mechanism of Action and Signaling Pathways

Purine-based kinase inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. This inhibition can block downstream signaling pathways that are dependent on the activity of the targeted kinase.

For example, if this compound were to inhibit a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway, it could lead to the suppression of cell proliferation and survival.

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway

Conclusion

While direct experimental data for this compound as a kinase inhibitor is not currently available, the extensive research on structurally similar purine analogs provides a strong rationale for its investigation. The presence of a 6-bromo and an 8-(2,6-dichlorophenyl) substituent on the purine core suggests that this compound could exhibit potent and selective kinase inhibitory activity. The methodologies and data presented in this guide for related compounds offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar purine derivatives. Further synthesis and biological evaluation are necessary to elucidate the specific kinase inhibitory profile and mechanism of action of this compound.

References

In Vitro Evaluation of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the potential in vitro evaluation of the novel purine derivative, 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust framework for its assessment based on the well-established activities of structurally related purine analogs. Purine derivatives are a cornerstone in medicinal chemistry, frequently investigated for their potential as inhibitors of protein kinases and as cytotoxic agents against cancer cells. The strategic placement of a bromine atom at the C6 position and a dichlorophenyl group at the C8 position suggests a potential for targeted interactions with various biological macromolecules.

Quantitative Data Presentation

To facilitate a clear and comparative analysis of the biological activity of this compound, all quantitative data should be meticulously organized. The following tables provide a template for presenting anticipated results from key in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity

This table is designed to summarize the inhibitory potency of the compound against a panel of relevant protein kinases. The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is a critical parameter.

| Kinase Target | IC50 (nM) |

| CDK2/cyclin E | Data not available |

| CDK9/cyclin T1 | Data not available |

| VEGFR2 | Data not available |

| EGFR | Data not available |

| Abl | Data not available |

Table 2: In Vitro Anti-proliferative Activity

This table will present the cytotoxic effects of the compound on various human cancer cell lines. The GI50 value, the concentration causing 50% growth inhibition, is a key metric for assessing anti-cancer potential.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| K562 | Chronic Myelogenous Leukemia | Data not available |

| U87 MG | Glioblastoma | Data not available |

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate in vitro evaluation of any new chemical entity. The following protocols are standard methods for assessing the kinase inhibitory and cytotoxic properties of purine analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

This compound

-

Recombinant human kinases (e.g., CDK2/cyclin E, CDK9/cyclin T1)

-

Substrate for each kinase (e.g., Histone H1 for CDKs)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 value by plotting a dose-response curve.

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are crucial for understanding the mechanism of action and the experimental design.

Generic Kinase Signaling Pathway Inhibition

Purine analogs often function as ATP-competitive inhibitors of protein kinases, thereby blocking downstream signaling cascades that are crucial for cell proliferation and survival.

Caption: Inhibition of a generic kinase signaling cascade by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the logical flow of experiments for the comprehensive in vitro assessment of the target compound.

Caption: Workflow for the in vitro evaluation of this compound.

Methodological & Application

Application Notes and Protocols for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Purine analogs, due to their structural similarity to the endogenous kinase substrate ATP, have been extensively explored as a privileged scaffold for the development of potent kinase inhibitors.[1]

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a synthetic purine derivative. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features—a purine core with halogen substitutions known to influence binding affinity and selectivity—suggest it may act as an ATP-competitive kinase inhibitor.[2]

These application notes provide a comprehensive guide for researchers to evaluate the kinase inhibitory potential of this compound. The document outlines detailed protocols for in vitro biochemical assays and cell-based assays, along with recommendations for data analysis and presentation.

Principle of Kinase Inhibition

As an ATP-competitive inhibitor, this compound is hypothesized to bind to the ATP-binding pocket of a kinase. This prevents the binding of ATP and the subsequent transfer of a phosphate group to the kinase's substrate, thereby inhibiting the downstream signaling cascade. The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation: Representative Inhibitory Activity of Purine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Assay Type |

| Substituted Purine Analog A | CDK2/cyclin A | 15 | Biochemical |

| Substituted Purine Analog B | VEGFR2 | 45 | Biochemical |

| Substituted Purine Analog C | BTK | 8 | Cell-based |

| Substituted Purine Analog D | SRC | 22 | Biochemical |

Experimental Protocols

The following are detailed protocols for determining the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

This compound

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

-

Further dilute the DMSO serial dilutions into the kinase assay buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the microplate.

-

Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

Application Notes and Protocols for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide essential information and protocols for the experimental use of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a halogenated purine derivative with potential applications in kinase inhibition and cancer research. Due to the limited availability of specific solubility data for this compound, this document offers guidance based on the known properties of structurally related purine analogs. The provided protocols for solubilization and use in in vitro assays are intended as a starting point for experimental design and will likely require optimization for specific applications.

Solubility and Stock Solution Preparation

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on the general characteristics of halogenated purine derivatives, which tend to be hydrophobic, the following table provides estimated solubility and recommendations for preparing stock solutions. It is crucial to empirically determine the solubility for your specific experimental conditions.

| Solvent | Estimated Solubility | Concentration (for 10 mM Stock) | Preparation Notes |

| DMSO | High | 3.44 mg in 1 mL | Recommended primary solvent for creating high-concentration stock solutions. Warming and sonication may be required to fully dissolve the compound. Store stock solutions at -20°C or -80°C. |

| Ethanol | Low to Moderate | Inadvisable for high-concentration stock | May be used for further dilutions from a DMSO stock, but direct dissolution at high concentrations is not recommended due to potential for precipitation. |

| Water (Aqueous Buffers) | Very Low | Inadvisable for stock preparation | The compound is expected to have poor aqueous solubility. For aqueous-based assays, dilute from a high-concentration DMSO stock to the final working concentration. Ensure the final DMSO concentration is compatible with the assay (typically ≤ 0.5%). |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions in various experimental assays.

Materials:

-

This compound (MW: 344.0 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sonicator (optional)

Procedure:

-

Weigh out 3.44 mg of this compound and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath or on a heating block for 5-10 minutes.

-

Alternatively, or in conjunction with warming, sonicate the mixture for 5-10 minutes.

-

Visually inspect the solution to ensure complete dissolution and the absence of particulates.

-

Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against a target protein kinase. This is a representative protocol and will require optimization based on the specific kinase, substrate, and detection method used.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Purified recombinant protein kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or liquid handler

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution:

-

Prepare a serial dilution of the 10 mM stock solution in DMSO.

-

Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration remains constant across all wells and is non-inhibitory to the kinase (typically ≤ 0.5%).

-

-

Reaction Setup:

-

Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

-

Add the protein kinase and its substrate to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Add ATP to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction according to the manufacturer's instructions for the chosen detection reagent.

-

Add the kinase activity detection reagent to each well. This reagent typically measures the amount of ATP remaining or ADP produced.

-

Incubate the plate as required by the detection reagent.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway